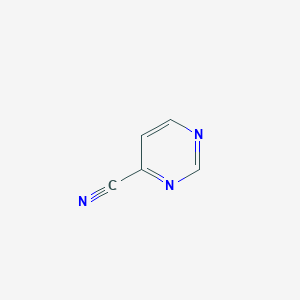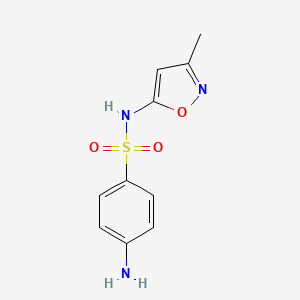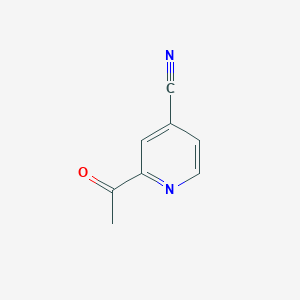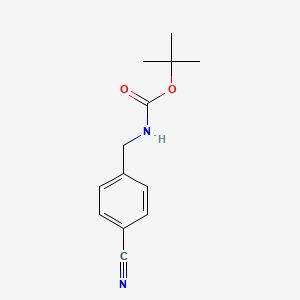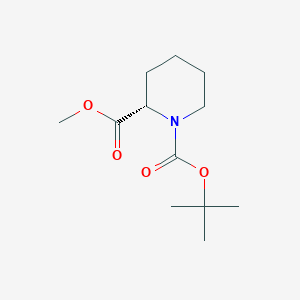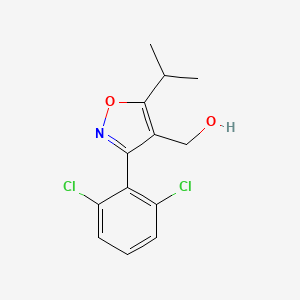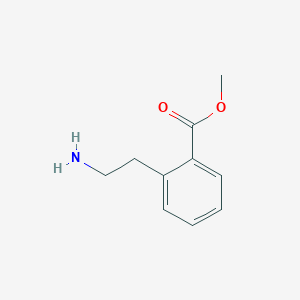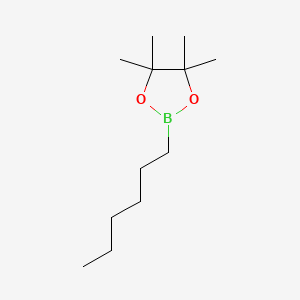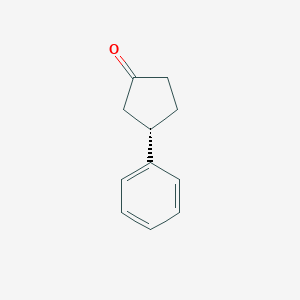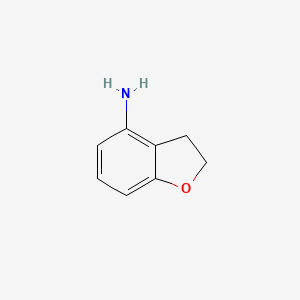
2,3-Dihydrobenzofuran-4-amine
概要
説明
2,3-Dihydrobenzofuran-4-amine is a chemical compound . It’s a derivative of 2,3-Dihydrobenzofurans (DHB), which have been proposed as advantageous structures and used as chemical entresol to design small compound libraries .
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzofuran derivatives has been achieved through various methods. One such method involves a [4+1] annulation between in situ generated ammonium ylides and o-quinone methides . Another approach uses the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzofuran-4-amine is complex and can be analyzed using various techniques . The compound has been studied using molecular docking and molecular dynamics .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydrobenzofuran-4-amine are complex and varied. For instance, it has been used in [4+1] annulation reactions with in situ generated carbonyl-stabilised sulfur ylides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydrobenzofuran-4-amine can be analyzed using various techniques. For instance, thermogravimetry analyses (TG/DTG) were performed on a Shimadzu instrument, model DTG – 60H .科学的研究の応用
Synthesis of Natural Products
The 2,3-Dihydrobenzofuran (DHB) skeleton is a key component in the synthesis of many natural products . This ring system confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The DHB system is moderate in ring-strain, making it a valuable component in the synthesis of natural products .
Anti-Cancer Activity
DHB-containing natural products have been reported with activity against cancer . The rigid structure and unique spatial arrangement of substituents in the DHB system may contribute to this anti-cancer activity .
Anti-Tuberculosis Activity
Some DHB-containing natural products have shown activity against tuberculosis . This suggests that 2,3-Dihydrobenzofuran-4-amine could potentially be used in the development of new anti-tuberculosis drugs .
Anti-Malarial Activity
DHB-containing natural products have also been reported with activity against malaria . This indicates a potential application of 2,3-Dihydrobenzofuran-4-amine in the field of anti-malarial drug development .
Antioxidant and Cytoprotective Properties
Some DHB-containing natural products show antioxidant and/or cytoprotective properties . This indicates a potential application of 2,3-Dihydrobenzofuran-4-amine in the development of antioxidant supplements or drugs .
Insecticidal Activity
DHB-containing natural products have been reported with insecticidal activity . This suggests a potential application of 2,3-Dihydrobenzofuran-4-amine in the development of new insecticides .
Quantum Chemical Study
2,3-Dihydrobenzofuran-4-amine has been studied using Density Functional Theory (DFT) for its structural, chemical, electronic, thermodynamic, and quantum chemical parameters . This theoretical exploration can provide valuable insights into the properties of this compound and guide its application in various fields .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Benzofuran derivatives, a class to which 2,3-dihydrobenzofuran-4-amine belongs, have been found to exhibit antimicrobial properties . They have been used as a scaffold for designing antimicrobial agents active toward different clinically approved targets .
Mode of Action
It’s worth noting that some benzofuran derivatives have been developed as highly potent bromo and extra terminal domain (bet) inhibitors . These compounds show selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological applications .
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s worth noting that the synthesis of 2,3-dihydrobenzofuran derivatives has been achieved using a bifunctional tertiary amine–thiourea catalyst , suggesting that the synthesis environment could potentially influence the properties of the compound.
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPLKRGISDOAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470783 | |
| Record name | 2,3-dihydrobenzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzofuran-4-amine | |
CAS RN |
61090-37-7 | |
| Record name | 2,3-dihydrobenzofuran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,3-dihydrobenzofuran-4-amine in the synthesis of Ramelteon?
A: 2,3-dihydrobenzofuran-4-amine serves as the starting material in the novel three-step synthesis of Ramelteon described in the paper []. This synthetic route utilizes a Catellani-type alkylation and an intramolecular redox-relay Heck cyclization cascade, both of which directly involve the 2,3-dihydrobenzofuran-4-amine scaffold. This approach offers a significantly shorter and potentially more efficient method for producing Ramelteon compared to previous synthetic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

